molecular formula C15H17FN4O3S B2787320 ethyl 2-((5-((2-fluorobenzamido)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate CAS No. 689747-30-6

ethyl 2-((5-((2-fluorobenzamido)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate

Cat. No.: B2787320
CAS No.: 689747-30-6
M. Wt: 352.38
InChI Key: GUXCSCDPHPHKHL-UHFFFAOYSA-N
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Description

Ethyl 2-((5-((2-fluorobenzamido)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate is a triazole-based derivative featuring a 4-methyl-4H-1,2,4-triazole core substituted at position 5 with a (2-fluorobenzamido)methyl group and at position 3 with a thioacetate ethyl ester. Triazole derivatives are widely explored for their diverse pharmacological properties, including antimicrobial, antifungal, and enzyme inhibitory activities . The structural uniqueness of this compound lies in its 2-fluorobenzamido moiety, which may enhance bioavailability and target binding compared to non-fluorinated analogs.

Properties

IUPAC Name

ethyl 2-[[5-[[(2-fluorobenzoyl)amino]methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN4O3S/c1-3-23-13(21)9-24-15-19-18-12(20(15)2)8-17-14(22)10-6-4-5-7-11(10)16/h4-7H,3,8-9H2,1-2H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUXCSCDPHPHKHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(N1C)CNC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Similar compounds have been studied for their antitubercular activity, with a focus on the mycolic acid synthesized by pks 13. This suggests that the compound might also target the same or similar biochemical pathways.

Biochemical Pathways

The compound likely affects the mycolic acid synthesis pathway, given the potential target of Pks 13. Mycolic acids are essential components of the cell wall of mycobacteria, and their synthesis is a crucial step in the life cycle of these bacteria. By inhibiting this process, the compound could potentially exert its antitubercular effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Triazole Derivatives

Compound Name R1 (Position 5) R2 (Position 4) Ester/Amino Group Key Biological Activities References
Target Compound (2-Fluorobenzamido)methyl Methyl Ethyl thioacetate Hypothesized: Antimicrobial -
Tryfuzol® (Piperidinium salt) (Furan-2-yl) Phenyl Piperidinium acetate Immunomodulatory, Antioxidant
4-((5-(Decylthio)-4-methyl-4H-triazol-3-yl)methyl)morpholine Decylthio Methyl Morpholine Antifungal, Antimicrobial
Methyl 2-((4-(4-cyclopropylnaphthalen-1-yl)-4H-triazol-3-yl)thio)acetate (8) Cyclopropylnaphthalenyl - Methyl thioacetate Not reported
Sodium 2-((5-bromo-4-((4-n-propylnaphthyl)methyl)-4H-triazol-3-yl)thio)acetate (1j) Bromo, (4-n-propylnaphthyl)methyl - Sodium carboxylate URAT1 Inhibition
5t (Benzimidazole-triazole hybrid) Chlorophenyl Ethyl 2,4-Difluorophenyl ketone Anticandidal

Key Observations:

Substituent at Position 5: The target compound’s 2-fluorobenzamido group distinguishes it from analogs with bulkier (e.g., naphthyl ) or lipophilic (e.g., decylthio ) substituents. Fluorination may improve metabolic stability and target affinity compared to non-halogenated groups. Bromo and naphthyl groups in URAT1 inhibitors (e.g., 1j ) enhance steric bulk, likely critical for binding to hydrophobic enzyme pockets.

Substituent at Position 4 :

  • The target’s methyl group minimizes steric hindrance, contrasting with phenyl (Tryfuzol® ) or ethyl (5t ) groups, which may alter conformational flexibility.

Ester/Amino Groups: Ethyl thioacetate in the target compound may offer balanced lipophilicity compared to methyl (Compound 8 ) or ionic sodium carboxylate (1j ), influencing membrane permeability.

Table 2: Activity Comparison Based on Substituents

Compound Class Notable Activities Mechanism Insights References
2-Fluorobenzamido derivatives Hypothesized: Antimicrobial Fluorine enhances electronegativity, improving interactions with bacterial targets. -
Morpholine derivatives (e.g., 4-((5-(decylthio)-4-methyl-4H-triazol-3-yl)methyl)morpholine) Antifungal, Antimicrobial Decylthio chain likely disrupts fungal membrane integrity.
URAT1 inhibitors (e.g., 1j) Uric acid transport inhibition Bulky naphthyl and bromo groups critical for URAT1 binding.
Benzimidazole hybrids (e.g., 5t) Anticandidal Benzimidazole enhances DNA intercalation or ergosterol synthesis inhibition.

Key Findings:

  • The antifungal activity of morpholine derivatives suggests that combining triazoles with membrane-targeting groups (e.g., decylthio) is a viable strategy, though the target compound’s fluorobenzamido group may shift the mechanism toward protein inhibition.
  • URAT1 inhibitors highlight the importance of aromatic and halogen substituents for potency, a feature partially shared with the target’s fluorobenzamido moiety.

Table 3: Elemental Analysis and Spectral Data

Compound Name Elemental Analysis (C, H, N) IR Peaks (cm⁻¹) Synthesis Method References
Ethyl 2-((4-((4-nitrobenzylidene)amino)-5-(trifluoromethyl)-4H-triazol-3-yl)thio)acetate (9d) C, 44.33; H, 2.79; N, 18.09 1727 (C=O), 1633 (C=N) Microwave-assisted
Target Compound Not reported Expected: ~1720 (C=O), ~1650 (C=N, amide) Likely nucleophilic substitution -
  • Synthetic Routes : Microwave-assisted synthesis (e.g., ) improves yield and efficiency compared to traditional methods for triazole derivatives.

Q & A

Q. How can metabolomics studies elucidate the compound’s in vivo metabolic fate?

  • Methodology :

In Vitro Metabolism : Incubate with liver microsomes; identify metabolites via LC-MS/MS .

Isotope Labeling : Synthesize ¹⁴C-labeled analog for tracer studies in rodent models .

Pathway Analysis : Map metabolites to KEGG pathways using software like MetaboAnalyst .

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